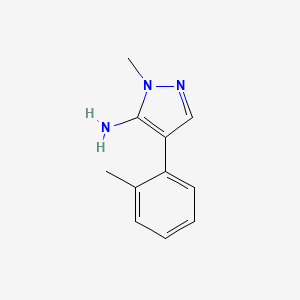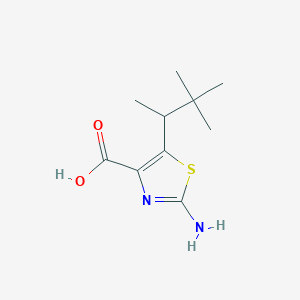![molecular formula C12H14N2O B13305133 4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13305133.png)
4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine is an organic compound that belongs to the class of heterocyclic amines. This compound features a pyridine ring substituted with a methyl group at the 4-position and an amine group at the 3-position, which is further bonded to a 5-methylfuran-2-ylmethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the pyridine ring through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Attachment of the Amine Group: The amine group can be introduced at the 3-position through a nucleophilic substitution reaction using ammonia or an amine derivative.
Attachment of the 5-Methylfuran-2-ylmethyl Group: The final step involves the attachment of the 5-methylfuran-2-ylmethyl group to the amine group through a reductive amination reaction using a suitable reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine: Similar structure but with the amine group at the 2-position.
4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-4-amine: Similar structure but with the amine group at the 4-position.
4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-5-amine: Similar structure but with the amine group at the 5-position.
Uniqueness
The uniqueness of 4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-methylfuran-2-ylmethyl group enhances its reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H14N2O/c1-9-5-6-13-8-12(9)14-7-11-4-3-10(2)15-11/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
PFUPWZIVNHSXFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC2=CC=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


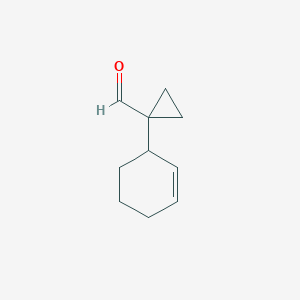
![Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate](/img/structure/B13305053.png)
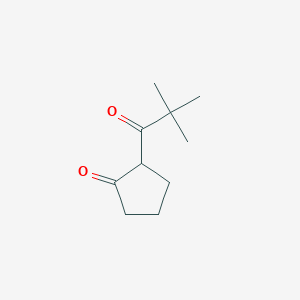
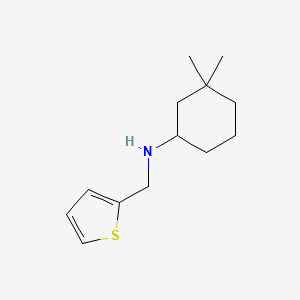
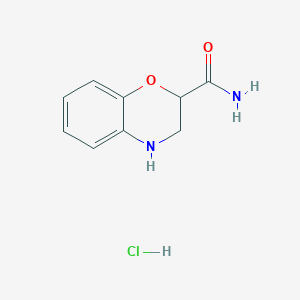
amine](/img/structure/B13305093.png)
![2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13305100.png)
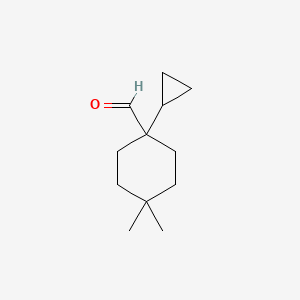

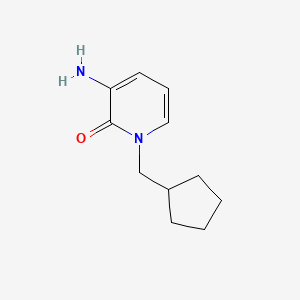
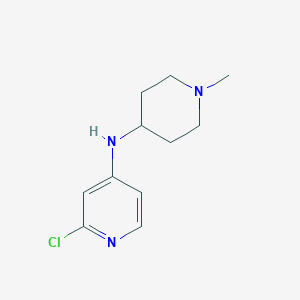
![7-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13305126.png)
